molecular formula C16H18Cl2N2O2 B5626063 1-[(1S,5R)-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone

1-[(1S,5R)-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone

Cat. No.: B5626063
M. Wt: 341.2 g/mol
InChI Key: XRPKUTYZHZSHRA-WCQYABFASA-N
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Description

1-[(1S,5R)-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[322]nonan-3-yl]ethanone is a complex organic compound characterized by its unique bicyclic structure

Chemical Reactions Analysis

1-[(1S,5R)-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology, it may be studied for its potential biological activities and interactions with biological targets. In medicine, it could be explored for its potential therapeutic properties. Additionally, it has applications in the industry as a building block for the synthesis of various materials .

Mechanism of Action

The mechanism of action of 1-[(1S,5R)-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(1S,5R)-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2/c1-10(21)19-7-11-2-4-13(9-19)20(8-11)16(22)12-3-5-14(17)15(18)6-12/h3,5-6,11,13H,2,4,7-9H2,1H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPKUTYZHZSHRA-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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